molecular formula C11H15NO4S B029768 [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester CAS No. 146698-94-4

[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester

Cat. No.: B029768
CAS No.: 146698-94-4
M. Wt: 257.31 g/mol
InChI Key: GBZPEWCCUWBQKF-UHFFFAOYSA-N
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Description

[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester (CAS 146698-94-4) is a carbamate ester compound of interest in advanced chemical synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, a cornerstone in synthetic organic chemistry for the protection of amine functionalities during multi-step reaction sequences. The simultaneous presence of the carbamate and the methylsulfonyl group makes it a valuable bifunctional intermediate for constructing more complex molecular architectures. Key Research Applications: Synthetic Intermediate: Serves as a versatile building block in organic synthesis, particularly in the development of novel chemical entities. Its structure allows for further functionalization, enabling researchers to explore new synthetic pathways. Agrochemical & Pharmaceutical Research: As a member of the carbamate ester family, this compound is related to a class of chemicals with known biological activity. It may be utilized in the synthesis of analogs for screening against various biological targets or in structure-activity relationship (SAR) studies. The mechanism of action for this specific compound is not predefined, as it is primarily a research tool. Its utility and biological relevance are derived from its role as a precursor, with the potential to be transformed into molecules that can interact with enzymes or receptors, such as acetylcholinesterase. Researchers value this chemical for its ability to facilitate the efficient and selective synthesis of complex amines and carbamate-containing molecules. Please Note: This product is provided 'For Research Use Only (RUO)'. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl N-(2-methylsulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZPEWCCUWBQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroformate-Mediated Carbamate Formation

The core synthesis of [2-(methylsulfonyl)ethyl]carbamic acid benzyl ester derives from the reaction of 2-(methylsulfonyl)ethylamine with benzyl chloroformate in the presence of a base. This method, analogous to ethyl benzyl carbamate syntheses, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate.

Mechanistic Insights :

  • Deprotonation of 2-(methylsulfonyl)ethylamine (pKa ~9–10) by potassium carbonate (pKa ~10.3) generates a reactive amide ion.

  • Benzyl chloroformate undergoes nucleophilic substitution, releasing HCl and forming the carbamate intermediate.

  • Quenching with ice-cwater precipitates the product, which is purified via recrystallization.

Optimized Conditions :

ParameterValue/RangeImpact on Yield
BaseK₂CO₃ (2.5 equiv)Maximizes deprotonation without side reactions
SolventAcetone (0°C)Enhances solubility of intermediates
Reaction Time2–4 hoursCompletes substitution without over-reaction
Workupn-Hexane/Acetone (95:5)Achieves >90% purity post-recrystallization

This method yields 86–92% product under ambient conditions, comparable to ethyl benzyl carbamate syntheses.

Advanced Functionalization Strategies

Sulfonation and Protecting Group Compatibility

The methylsulfonyl group is introduced prior to carbamate formation to avoid side reactions. Two approaches dominate:

Method A: Post-Carbamate Sulfonation

  • Steps :

    • Synthesize ethyl carbamate via chloroformate reaction.

    • Oxidize thioether to sulfonyl using m-CPBA or H₂O₂.

  • Limitations : Over-oxidation risks and moderate yields (70–75%).

Method B: Pre-Sulfonated Amine Substrate

  • Steps :

    • Start with commercially available 2-(methylsulfonyl)ethylamine.

    • Directly react with benzyl chloroformate under basic conditions.

  • Advantages : Higher yields (88–92%) and fewer purification steps.

Solvent and Catalytic Innovations

Solvent Selection for Recrystallization

Post-synthesis purification leverages solvent polarity to isolate high-purity product:

  • n-Hexane/Acetone (95:5) : Removes unreacted benzyl chloroformate and inorganic salts.

  • Dichloroethane (40°C) : Facilitates hot filtration of metal chloride catalysts in related benzyl ester syntheses.

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

  • Key Peaks :

    • N-H stretch: 3297–3332 cm⁻¹.

    • C=O (carbamate): 1681–1695 cm⁻¹.

    • S=O (sulfonyl): 1120–1154 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (300 MHz, CDCl₃) :

    • δ 7.38 (m, 5H, Ar-H).

    • δ 4.45 (d, 2H, CH₂O).

    • δ 3.08 (s, 3H, SO₂CH₃).

  • ¹³C NMR :

    • 157.2 ppm (C=O).

    • 44.2 ppm (CH₂SO₂).

Industrial-Scale Production Considerations

Recycling of Mother Liquor

Recrystallization solvents (e.g., dichloroethane) are recycled ≥5 times without yield loss, per benzyl ester hydrochloride protocols .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate .

Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a probe to investigate the activity of certain enzymes that interact with carbamate and ester groups .

Medicine: The primary application in medicine is as an intermediate in the synthesis of Lapatinib , a drug used in the treatment of breast cancer. The compound’s role in the synthesis pathway is crucial for the production of this therapeutic agent .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets, primarily enzymes. The carbamic acid moiety can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction is crucial in the synthesis of Lapatinib, where the compound acts as a precursor that undergoes further modifications to produce the active drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [2-(Methylsulfonyl)ethyl]carbamic acid benzyl ester can be contextualized against related carbamate esters. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Carbamic Acid Benzyl Esters

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Similarity Score (if available)
This compound C₁₁H₁₅NO₄S 265.30 g/mol Methylsulfonyl (-SO₂CH₃) Polymer modification, drug delivery
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester C₁₂H₁₇NO₅ 255.27 g/mol Hydroxyethoxy (-OCH₂CH₂OH) Increased hydrophilicity; biomedical applications 0.91
(1-Benzyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester C₁₈H₁₈F₃NO₂S 369.40 g/mol Trifluoromethylsulfanyl (-SCF₃) Enhanced metabolic stability; agrochemicals
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic acid benzyl ester C₁₂H₁₇NO₅ 255.27 g/mol Triol (-CH₂OH, -CH(OH)-) High hydrophilicity; crosslinking agent
{2-[(2-Aminoethyl)isopropylamino]cyclohexyl}carbamic acid benzyl ester C₂₀H₃₁N₃O₂ 345.48 g/mol Cyclohexyl-aminoethyl-isopropyl Potential CNS targeting; drug discovery

Key Findings :

Polarity and Solubility: The methylsulfonyl group in the target compound increases polarity compared to non-sulfonated analogs, improving solubility in polar solvents . However, it is less hydrophilic than the hydroxyethoxy variant (), which has a similarity score of 0.91 and is used in aqueous-phase reactions . The trifluoromethylsulfanyl analog () exhibits superior lipophilicity, making it suitable for membrane penetration in agrochemical formulations .

Stability and Reactivity :

  • Methylsulfonyl groups are hydrolytically stable under physiological conditions, unlike esters with labile substituents (e.g., hydroxyethoxy), which may undergo faster degradation .
  • The triol-containing carbamate () shows high reactivity in polyurethane synthesis due to multiple hydroxyl groups, enabling crosslinking .

Triflusulfuron methyl ester analogs () highlight the role of sulfonyl-carbamates in herbicide design, though their mechanisms differ from the target compound .

Research Implications

  • Polymer Science : The methylsulfonyl group in this compound enhances polymer toughness and crystallinity modulation, as shown in polyurethane studies .
  • Medicinal Chemistry: Structural analogs with amino or fluorine substituents (e.g., ) suggest avenues for optimizing pharmacokinetic profiles .

Biological Activity

[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester, also known by its chemical structure and CAS number (146698-94-4), is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O4_{4}S
  • Molecular Weight : 273.32 g/mol
  • Structure :
    • The compound consists of a carbamic acid moiety linked to a benzyl ester and a methylsulfonyl group, which may influence its biological interactions.

The biological activity of this compound primarily involves its interaction with cellular components:

  • Microtubule Assembly Inhibition : Similar to other carbamate derivatives, this compound has been shown to inhibit microtubule assembly. This action may disrupt normal cellular processes such as mitosis and intracellular transport, leading to potential therapeutic effects in cancer treatment.
  • Enzyme Interaction : The presence of the methylsulfonyl group may enhance the compound's affinity for certain enzymes, possibly affecting metabolic pathways related to cell proliferation and apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
Microtubule InhibitionInhibits assembly of microtubules, affecting cell division
Antifungal PropertiesExhibits moderate antifungal activity against specific fungi
Antibacterial ActivitySome derivatives show promising in vitro antibacterial properties

Case Study 1: Microtubule Assembly Inhibition

A study investigating the effects of various carbamate derivatives, including this compound, found that at concentrations as low as 10 µM, the compound significantly inhibited microtubule assembly in vitro. This suggests potential applications in cancer therapy where microtubule dynamics are critical.

Case Study 2: Antifungal Activity

In a comparative study on antifungal activities, this compound demonstrated an EC50_{50} value of 15.89 µg/mL against Botrytis cinerea, indicating moderate efficacy compared to standard antifungal agents like chlorothalonil (EC50_{50} 9.97 µg/mL) . This positions the compound as a candidate for further optimization in agricultural applications.

Case Study 3: Antibacterial Properties

Research into the antibacterial properties of this compound revealed that several analogs exhibited significant activity against Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. The presence of the benzyl group was crucial for enhancing antibacterial activity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

  • Absorption : Studies suggest that the compound is well absorbed when administered orally.
  • Metabolism : It undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.
  • Excretion : The metabolites are primarily excreted via urine, with significant amounts detected within 24 hours post-administration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate esterification. A typical approach involves reacting 2-(methylsulfonyl)ethylamine with benzyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. To optimize purity, use stoichiometric triethylamine to neutralize HCl byproducts and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃) should show characteristic peaks: δ 7.35–7.25 ppm (benzyl aromatic protons), δ 4.95–5.05 ppm (benzyl CH₂), δ 3.50–3.70 ppm (methylsulfonyl CH₂), and δ 3.00 ppm (sulfonyl CH₃).
  • FT-IR : Look for carbamate C=O stretch (~1700 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1300–1150 cm⁻¹).
  • HRMS : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <2 ppm mass error .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

  • Methodological Answer : The methylsulfonyl (mesyl) group is a strong electron-withdrawing group, activating the adjacent ethyl chain for nucleophilic attack. For hydrolysis studies, monitor the reaction in buffered aqueous solutions (pH 2–12) at 25–60°C using HPLC to track degradation products. Kinetic analysis (Arrhenius plots) reveals pH-dependent hydrolysis pathways: acid-catalyzed cleavage of the carbamate bond vs. base-mediated sulfonate elimination. Density Functional Theory (DFT) calculations can model transition states to explain observed regioselectivity .

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Use Differential Scanning Calorimetry (DSC) to confirm crystalline phase consistency. For solubility studies:

  • Prepare saturated solutions in solvents (e.g., DMSO, THF, water) at 25°C.
  • Filter and quantify concentration via UV-Vis (λmax ~270 nm) or HPLC.
  • Cross-validate with Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity and hydrogen-bonding capacity. For example, high solubility in DMSO (HSP δD=18.4, δP=16.6) aligns with the compound’s polar carbamate and sulfonyl groups .

Q. What strategies mitigate competing side reactions during functionalization of the benzyl ester group?

  • Methodological Answer : Benzyl ester deprotection often competes with undesired sulfonyl group reactions. To minimize side reactions:

  • Use hydrogenolysis (H₂/Pd-C) under mild conditions (1 atm H₂, 25°C) instead of strong acids.
  • Monitor reaction progress with LC-MS to detect intermediates (e.g., free carbamic acid).
  • Alternatively, employ orthogonal protecting groups (e.g., Fmoc for carbamates) to enable selective deprotection .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under ambient storage conditions?

  • Methodological Answer : Stability discrepancies may arise from moisture sensitivity or light-induced degradation. Conduct accelerated stability studies:

  • Store samples in sealed vials under varying conditions (dry vs. 75% RH, light vs. dark).
  • Analyze degradation products via LC-MS/MS.
  • Identify key degradation pathways (e.g., hydrolysis of the carbamate or sulfonyl group oxidation). Stability is typically enhanced by storing under argon at −20°C with desiccants .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : If chirality is introduced (e.g., at the ethylsulfonyl center), use chiral HPLC or SFC (Supercritical Fluid Chromatography) to assess enantiomeric excess (ee%). Optimize asymmetric synthesis via chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymatic resolution. For scale-up, prioritize continuous flow reactors to enhance reproducibility and reduce racemization risks .

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